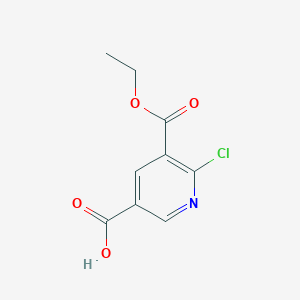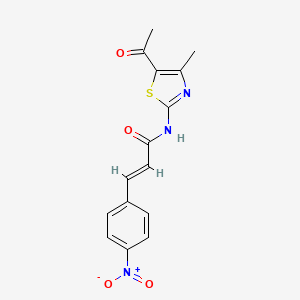
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Polymerization and Detection Techniques
The novel mixed disulfide compound N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide demonstrates a method to detect enzymes catalyzing thiol-producing reactions. Polyacrylamide gels containing this compound show promise in rapid and sensitive detection of very small amounts of enzyme activity, such as acetylcholinesterase and alkaline phosphatase, through electrophoresis, offering broad applications for enzyme detection in scientific research (Harris & Wilson, 1983).
Synthesis and Reactivity
The synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole involves acrylamides and explores their reactivity, showcasing the compound's potential in creating diverse heterocyclic structures for various scientific applications (Panchal & Patel, 2011).
Thermo-responsive Polymers
Research into the aqueous solution behavior of poly(N-isopropyl acrylamide) highlights the thermo-responsive nature of such polymers, presenting opportunities for temperature-sensitive applications in biomedical research and materials science (Housni & Narain, 2007).
Cytotoxicity and Anti-microbial Activity
The synthesis and characterization of new heteroarylacrylonitriles, including their in vitro cytotoxic potency on human cancer cell lines, underline the potential of acrylamide derivatives in developing novel anticancer agents. The study provides insights into structure-activity relationships, revealing the sensitivity of specific positions on the acrylonitrile backbone to modifications (Sa̧czewski et al., 2004).
Chiroptical Properties and Chiral Recognition
The synthesis and polymerization of enantiopure acrylamide derivatives bearing an oxazoline pendant have been studied for their influence on chiroptical properties and chiral recognition. This research opens avenues for the development of optically active polymers with applications in chiral separations and sensor technologies (Lu et al., 2010).
Propriétés
IUPAC Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-14(10(2)19)23-15(16-9)17-13(20)8-5-11-3-6-12(7-4-11)18(21)22/h3-8H,1-2H3,(H,16,17,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSMYMSKQIMYQL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2745610.png)

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)
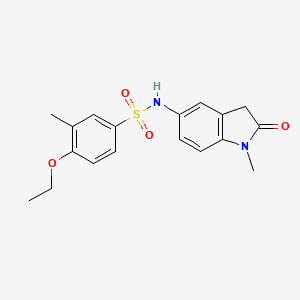
![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)
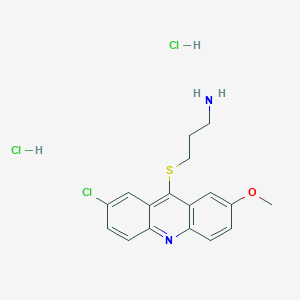
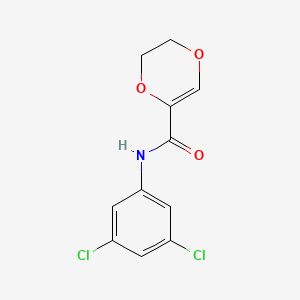
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)
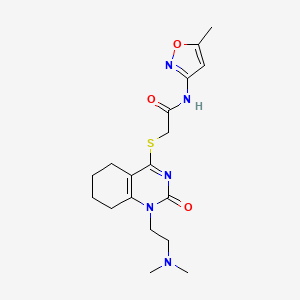
![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

